molecular formula C7H7BF3KS B13193790 Potassium trifluoro[(phenylsulfanyl)methyl]boranuide

Potassium trifluoro[(phenylsulfanyl)methyl]boranuide

Cat. No.: B13193790
M. Wt: 230.10 g/mol
InChI Key: WKOGVZLRQPZGOV-UHFFFAOYSA-N
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Description

Potassium trifluoro[(phenylsulfanyl)methyl]boranuide is a chemical compound with the molecular formula C7H6BF3KS. It is known for its unique structure, which includes a trifluoroborate group attached to a phenylsulfanyl methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro[(phenylsulfanyl)methyl]boranuide typically involves the reaction of phenylsulfanyl methylborane with potassium fluoride and trifluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

PhSCH2BH2+KF+HBF3K[PhSCH2BF3]\text{PhSCH}_2\text{B}H_2 + \text{KF} + \text{HBF}_3 \rightarrow \text{K}[\text{PhSCH}_2\text{BF}_3] PhSCH2​BH2​+KF+HBF3​→K[PhSCH2​BF3​]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(phenylsulfanyl)methyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield phenylsulfanyl boronic acid derivatives, while substitution reactions can produce a wide range of functionalized boron compounds .

Scientific Research Applications

Potassium trifluoro[(phenylsulfanyl)methyl]boranuide has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-boron bonds.

    Medicinal Chemistry: The compound is explored for its potential use in drug development, especially in the synthesis of boron-containing pharmaceuticals.

    Material Science: It is investigated for its role in the development of new materials with unique properties.

    Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of Potassium trifluoro[(phenylsulfanyl)methyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The phenylsulfanyl group also contributes to the compound’s reactivity by stabilizing intermediates and transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(phenyl)boranuide
  • Potassium trifluoro(4-methoxyphenyl)boranuide
  • Potassium trifluoro(4-chlorophenyl)boranuide

Uniqueness

Potassium trifluoro[(phenylsulfanyl)methyl]boranuide is unique due to the presence of the phenylsulfanyl group, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H7BF3KS

Molecular Weight

230.10 g/mol

IUPAC Name

potassium;trifluoro(phenylsulfanylmethyl)boranuide

InChI

InChI=1S/C7H7BF3S.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1

InChI Key

WKOGVZLRQPZGOV-UHFFFAOYSA-N

Canonical SMILES

[B-](CSC1=CC=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

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